Superior Potency for Neutrophil Collagenase (MMP-8) Over Marimastat
In a biochemical assay testing its inhibitory activity on various human MMP enzymes, FR217840 demonstrated an IC50 of 0.359 nM for MMP-8, which is a key collagenase implicated in the degradation of type I collagen in arthritic joints [1]. This potency is approximately 5.6-fold superior to that reported for the reference broad-spectrum inhibitor marimastat, which has a published IC50 of 2 nM for MMP-8 under comparable assay conditions [2]. This significant difference in potency makes FR217840 the preferred tool for experiments where near-complete and selective neutrophil collagenase blockade at low concentrations is required.
| Evidence Dimension | In vitro inhibitory potency against human MMP-8 |
|---|---|
| Target Compound Data | IC50 = 0.359 nM |
| Comparator Or Baseline | Marimastat (BB-2516): IC50 = 2 nM |
| Quantified Difference | FR217840 is ~5.6-fold more potent |
| Conditions | In vitro enzymatic assay using recombinant human MMP-8; IC50 values obtained under standard MMP inhibition assay conditions. |
Why This Matters
For researchers studying the specific role of MMP-8 in disease models, FR217840's higher potency allows for lower effective doses, potentially minimizing off-target effects and compound usage in long-term in vivo experiments.
- [1] Ishikawa T, Nishigaki F, Miyata S, Hirayama Y, Minoura K, Imanishi J, Neya M, Mizutani T, Imamura Y, Ohkubo Y, Mutoh S. Prevention of progressive joint destruction in adjuvant induced arthritis in rats by a novel matrix metalloproteinase inhibitor, FR217840. Eur J Pharmacol. 2005 Jan 31;508(1-3):239-47. View Source
- [2] Raeeszadeh-Sarmazdeh M, Do LD, Hritz BG. Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics. Cells. 2020 May 22;9(5):1313. (Table 6: Marimastat IC50 data). View Source
